molecular formula C7H18Cl2N2 B6277919 1-(azepan-2-yl)methanamine dihydrochloride CAS No. 2763756-27-8

1-(azepan-2-yl)methanamine dihydrochloride

Cat. No. B6277919
CAS RN: 2763756-27-8
M. Wt: 201.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-2-yl)methanamine dihydrochloride (also known as 1-(azepan-2-yl)methanamine hydrochloride or 1-azepane-2-methylamine hydrochloride) is an organic compound with the chemical formula C6H14Cl2N2. It is a white crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

1-(Azepan-2-yl)methanamine dihydrochloride acts as a proton donor, donating a proton to the substrate molecule, resulting in the formation of a new bond. This is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
1-(Azepan-2-yl)methanamine dihydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models. It also has anticonvulsant effects in rodents.

Advantages and Limitations for Lab Experiments

1-(Azepan-2-yl)methanamine dihydrochloride has several advantages in lab experiments. It is relatively stable and has low toxicity. It is also soluble in a variety of solvents, making it easy to work with. The main limitation is that it is not very soluble in water, so it must be used in an organic solvent for most reactions.

Future Directions

1-(Azepan-2-yl)methanamine dihydrochloride has potential applications in the development of new drugs for a variety of conditions. It could be used in the development of new anti-inflammatory drugs, anticonvulsants, and other drugs. It could also be used in the development of new catalysts for organic synthesis. Additionally, it could be used to study the mechanism of action of other compounds, such as imidazolium salts. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as anti-inflammatory drugs.

Synthesis Methods

1-(Azepan-2-yl)methanamine dihydrochloride can be synthesized from 1-azepane-2-methylamine by treating it with hydrogen chloride in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallized from a suitable solvent.

Scientific Research Applications

1-(Azepan-2-yl)methanamine dihydrochloride is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of other compounds, such as imidazolium salts, which have applications in catalysis and organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azepan-2-yl)methanamine dihydrochloride involves the reaction of 2-azepanone with formaldehyde followed by reduction with sodium borohydride to yield 1-(azepan-2-yl)methanol. The resulting alcohol is then reacted with ammonium chloride and hydrochloric acid to form the dihydrochloride salt of 1-(azepan-2-yl)methanamine.", "Starting Materials": [ "2-azepanone", "Formaldehyde", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "2-azepanone is reacted with formaldehyde in the presence of a catalyst to yield 1-(azepan-2-yl)ethanol.", "The resulting alcohol is then reduced with sodium borohydride to yield 1-(azepan-2-yl)methanol.", "1-(azepan-2-yl)methanol is then reacted with ammonium chloride and hydrochloric acid to form the dihydrochloride salt of 1-(azepan-2-yl)methanamine." ] }

CAS RN

2763756-27-8

Product Name

1-(azepan-2-yl)methanamine dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.